molecular formula C20H13NO3 B12007301 Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- CAS No. 67210-69-9

Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-

Cat. No.: B12007301
CAS No.: 67210-69-9
M. Wt: 315.3 g/mol
InChI Key: USXABZNQZQPEAX-UHFFFAOYSA-N
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Description

Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The specific structure of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin makes it an interesting subject for research due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . Another method includes the use of Suzuki-cross-coupling reactions, which involve the coupling of 3-chlorocoumarin with substituted boronic acids using a palladium catalyst .

Industrial Production Methods

Industrial production of coumarin derivatives often involves optimizing reaction conditions to increase yield and reduce costs. This includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin involves its interaction with various molecular targets. It can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-stacking. These interactions can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects .

Properties

CAS No.

67210-69-9

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one

InChI

InChI=1S/C20H13NO3/c22-15-8-9-16-17(11-15)24-20(23)19(14-7-4-10-21-12-14)18(16)13-5-2-1-3-6-13/h1-12,22H

InChI Key

USXABZNQZQPEAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4

Origin of Product

United States

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